Chinizarin

Übersicht

Beschreibung

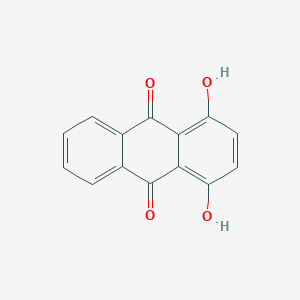

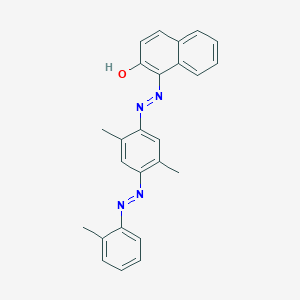

Quinizarin is a naturally occurring dye found in various plants, fungi, and bacteria. It is a reddish-purple color and is used in a variety of applications, such as in cosmetics, food coloring, and pharmaceuticals. It is also used in laboratory experiments, such as to study the effects of light on biological systems.

Wissenschaftliche Forschungsanwendungen

Atomarschicht-Abscheidung (ALD)

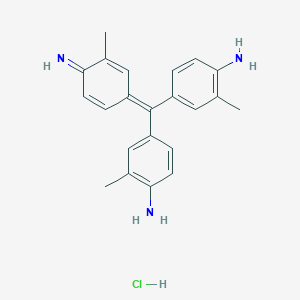

Chinizarin ist aufgrund seines großen konjugierten aromatischen Systems, das sichtbares Licht stark absorbiert und Lumineszenz zeigt, sehr gut für die Atomarschicht-Abscheidung geeignet . Es bildet stark gefärbte rosa Hybridfilme, wenn es mit Trimethylaluminium bei einer niedrigen Temperatur von 175 °C abgeschieden wird, was es ideal für die Entwicklung fortschrittlicher optischer Materialien macht . Die reaktiven –OH-Gruppen und die niedrige Sublimationstemperatur (130 °C) von this compound tragen zu seinen guten Filmabscheidungs-Eigenschaften bei .

Farbstoff-sensibilisierte Solarzellen (DSSCs)

Im Bereich der Photovoltaik machen die starken Lichtabsorptionseigenschaften von this compound es zu einem Kandidaten für den Einsatz in Farbstoff-sensibilisierten Solarzellen . Seine Molekülstruktur könnte möglicherweise genutzt werden, um neue Farbstoffmoleküle zu entwickeln, die die Effizienz und Stabilität von DSSCs verbessern.

Lumineszenzforschung

This compound zeigt starke Lumineszenz in Lösungen und als Komplex mit Aluminiumionen, was für die Lumineszenzforschung von Bedeutung ist . Diese Eigenschaft kann bei der Entwicklung neuer lumineszierender Materialien und der Untersuchung von Lichtemissionsprozessen genutzt werden.

Photochemie mit sichtbarem Licht

Die Fähigkeit der Verbindung, sichtbares Licht zu absorbieren, macht sie zu einem wertvollen Werkzeug in der Photochemie mit sichtbarem Licht . This compound kann verwendet werden, um photochemische Reaktionen zu untersuchen, die durch sichtbares Licht initiiert oder beschleunigt werden, was Auswirkungen auf die Umwandlung von Sonnenenergie und die Phototherapie hat.

Chemische Sensoren

Die Molekülstruktur von this compound ermöglicht es ihm, mit verschiedenen Metallionen zu interagieren, was es für die Herstellung von chemischen Sensoren nützlich macht . Diese Sensoren können bestimmte Ionen oder Moleküle detektieren, was für die Umweltüberwachung und diagnostische Anwendungen entscheidend ist.

Organische Elektronik

Die Eigenschaften der Verbindung sind auch für die organische Elektronik vorteilhaft . Sein großes konjugiertes System und seine Filmbildungseigenschaften können bei der Entwicklung organischer elektronischer Bauelemente wie organischer Leuchtdioden (OLEDs) und organischer Photovoltaik (OPVs) genutzt werden.

Filmabscheidungs-Eigenschaften

Die Filmabscheidungs-Eigenschaften von this compound sind vorteilhaft für die Herstellung von Festkörper-Hybrid- und organischen Filmen . Dies eröffnet Möglichkeiten für den Einsatz in verschiedenen technologischen Anwendungen, darunter Beschichtungen und Dünnfilm-Bauelemente.

Fortschrittliche optische Materialien

Schließlich macht die starke optische Absorption von this compound es für die Entwicklung von fortschrittlichen optischen Materialien geeignet

Safety and Hazards

Zukünftige Richtungen

Quinizarin shows potential for exploration of solid-state hybrid and organic films based on this molecule along many different technological pathways . Its low sublimation temperature, good reactivity, and large conjugated system open the way for its use in dye-sensitized solar cells, luminescence, visible light photochemistry, chemical sensors, and organic electronics .

Wirkmechanismus

Target of Action

Quinizarin, also known as 1,4-Dihydroxyanthraquinone, is a large aromatic molecule that has been used in various applications due to its unique properties . and copper.

Mode of Action

Quinizarin interacts with its targets through its reactive –OH groups . When combined with trimethylaluminium, it produces a deep pink coating with strong optical absorption . It also shows strong luminescence both in solutions and as a complex together with aluminium ions . Furthermore, it has the capacity to detect Cu 2+ ions, elucidating its fluorescence quenching mechanisms .

Biochemical Pathways

It’s known that quinizarin has a large conjugated aromatic system with strong absorption of visible light . This property makes it suitable for applications in dye-sensitized solar cells, luminescence, visible light photochemistry, chemical sensors, and organic electronics .

Pharmacokinetics

It’s known that quinizarin has good properties for film deposition due to reactive –oh groups and low sublimation temperature (130 °c) .

Result of Action

The molecular and cellular effects of Quinizarin’s action are primarily observed in its interactions with metal ions and its applications in various fields. For instance, it has been used as a sensor for detecting Cu 2+ ions . In the field of atomic layer deposition, Quinizarin has been used to produce strongly colored pink hybrid films .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Quinizarin. For instance, the low sublimation temperature of Quinizarin allows for the coating of even fragile and temperature-sensitive organic substrates . Furthermore, factors such as time dependency, temperature, solvent type, counterions, and pH levels can influence the behavior of Quinizarin when it acts as a sensor .

Biochemische Analyse

Biochemical Properties

Quinizarin is an organic dye molecule with an aromatic structure . It is a derivative of anthraquinone bearing hydroxyl moieties . They may find uses in pharmacological, biochemical and dye industries . Anthraquinone dye are resistant to degradation . The study delves into the unique properties of Quinizarin as a sensor, focusing on its capacity to detect Cu 2+ ions and elucidating its fluorescence quenching mechanisms .

Cellular Effects

Quinizarin has been studied for its effects on various types of cells and cellular processes . It has been used as a long range emissive ratiometric fluorescent probe for live cell imaging .

Molecular Mechanism

The molecular mechanism of Quinizarin involves its interaction with various biomolecules. The study delves into the unique properties of Quinizarin as a sensor, focusing on its capacity to detect Cu 2+ ions and elucidating its fluorescence quenching mechanisms .

Temporal Effects in Laboratory Settings

The effects of Quinizarin have been studied over time in laboratory settings . The study delves into the unique properties of Quinizarin as a sensor, focusing on its capacity to detect Cu 2+ ions and elucidating its fluorescence quenching mechanisms .

Eigenschaften

IUPAC Name |

1,4-dihydroxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O4/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUEIZVNYDFNHJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8044464 | |

| Record name | 1,4-Dihydroxyanthracene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

81-64-1 | |

| Record name | Quinizarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dihydroxy-9,10-anthracenedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinizarin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229036 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinizarin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40899 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinizarin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15367 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Dihydroxyanthracene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dihydroxyanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.245 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUINIZARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S496ZV3CS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole](/img/structure/B147744.png)